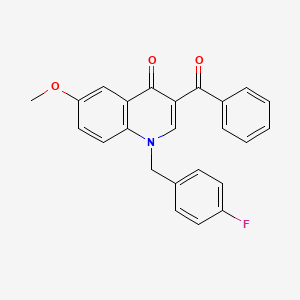

3-benzoyl-1-(4-fluorobenzyl)-6-methoxyquinolin-4(1H)-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

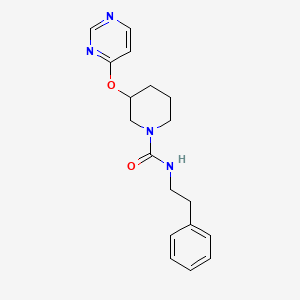

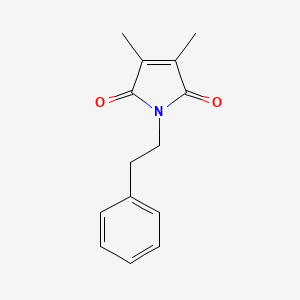

3-benzoyl-1-(4-fluorobenzyl)-6-methoxyquinolin-4(1H)-one, also known as BF-MQ, is a chemical compound that has been extensively studied for its potential applications in scientific research. BF-MQ is a quinoline derivative that exhibits a range of interesting biochemical and physiological effects, making it a promising candidate for a variety of research applications.

科学的研究の応用

Fluorinated Heterocycles in Pharmaceutical and Agrochemical Industries

Fluorinated heterocycles, including those structurally related to 3-benzoyl-1-(4-fluorobenzyl)-6-methoxyquinolin-4(1H)-one, play a significant role in pharmaceutical and agrochemical industries. A study on the synthesis of various fluorinated heterocycles via rhodium(III)-catalyzed C-H activation showcased the importance of these compounds. The study detailed the synthesis process and highlighted the potential applications of these fluorinated heterocycles, underscoring their significance in developing new pharmaceuticals and agrochemical products (Wu et al., 2017).

Synthesis and Biological Activity of Isoquinoline Derivatives

Another aspect of research on compounds similar to 3-benzoyl-1-(4-fluorobenzyl)-6-methoxyquinolin-4(1H)-one includes the exploration of their synthesis and biological activity. Research into monofluoroisoquinolines, for example, investigated the biological activity of fluoroisoquinoline derivatives. This study aimed to find modifications that enhance activity compared to non-fluorinated analogs, showcasing the pharmacological similarities and differences in activity among these compounds (Belsten & Dyke, 1968).

Antiplasmodial Activities of Quinoline Derivatives

Research into the antiplasmodial activities of quinoline derivatives, such as 3-benzoyl-1-(4-fluorobenzyl)-6-methoxyquinolin-4(1H)-one, is another critical area of application. A study focusing on the synthesis and antiplasmodial activity testing of related compounds demonstrated significant potential in treating malaria. The study provided insights into the synthesis process and evaluated the compounds' effectiveness against chloroquine-resistant and sensitive strains of Plasmodium falciparum, indicating their promising application in malaria treatment (Hadanu et al., 2010).

Development of Novel Fluoroalkyl End-Capped Oligomers

The development of novel fluoroalkyl end-capped oligomers containing segments related to 3-benzoyl-1-(4-fluorobenzyl)-6-methoxyquinolin-4(1H)-one has shown promising applications in surface modification and material science. A study detailed the synthesis of these oligomers and explored their applications in reducing surface tension and improving hydrophilicity and oleophobicity of materials. This research highlights the versatility of fluorinated compounds in creating materials with desirable surface properties (Sawada et al., 2005).

Applications in Antitumoral Studies

Fluorescence studies on new potential antitumoral benzothienopyran-1-ones related to 3-benzoyl-1-(4-fluorobenzyl)-6-methoxyquinolin-4(1H)-one have revealed their applications in cancer research. These compounds' fluorescence properties were studied in various solvents and lipid membranes, offering insights into their interactions and potential as antitumoral agents. The research contributes to understanding how these compounds can be utilized in developing new cancer treatments (Castanheira et al., 2011).

特性

IUPAC Name |

3-benzoyl-1-[(4-fluorophenyl)methyl]-6-methoxyquinolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H18FNO3/c1-29-19-11-12-22-20(13-19)24(28)21(23(27)17-5-3-2-4-6-17)15-26(22)14-16-7-9-18(25)10-8-16/h2-13,15H,14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHOUOYSINSTPOP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)N(C=C(C2=O)C(=O)C3=CC=CC=C3)CC4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H18FNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Benzoyl-1-[(4-fluorophenyl)methyl]-6-methoxyquinolin-4-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Methyl-6-[1-(pyridin-3-yl)ethoxy]pyridine](/img/structure/B2742611.png)

![3-benzyl-1-(4-methylbenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

![N-{2-[(2-furylmethyl)(isopropyl)amino]ethyl}-3-[4-(4-methylbenzyl)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide](/img/structure/B2742615.png)

![N-[2-(1,3-benzothiazol-2-yl)phenyl]-3,4,5-triethoxybenzamide](/img/structure/B2742621.png)